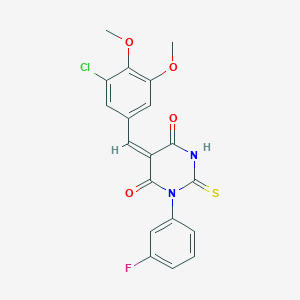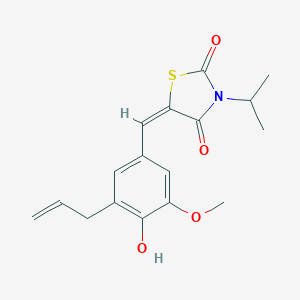![molecular formula C22H17Cl2F3N2O3S B286296 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B286296.png)
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide, also known as TAK-659, is a novel small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
作用机制
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide selectively targets BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is required for the activation of downstream signaling pathways that promote cell survival and proliferation in B-cell malignancies. Inhibition of BTK by 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide leads to decreased activation of these pathways, resulting in apoptosis of B-cell lymphoma cells.
Biochemical and Physiological Effects:
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to have potent activity against a variety of B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In preclinical models, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been shown to induce apoptosis in B-cell lymphoma cells and inhibit tumor growth.
实验室实验的优点和局限性
One advantage of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide is its selectivity for BTK, which reduces the risk of off-target effects. However, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has a relatively short half-life, which may limit its efficacy in vivo. Additionally, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide may have limited efficacy in B-cell malignancies that have developed resistance to BTK inhibitors.
未来方向
There are several future directions for the development of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide. One potential strategy is to combine 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide with other anti-cancer agents to enhance its efficacy and overcome resistance. Another approach is to develop more potent and selective BTK inhibitors that have a longer half-life and fewer off-target effects. Finally, 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide may have potential applications in other diseases that involve aberrant B-cell signaling, such as autoimmune disorders and graft-versus-host disease.
合成方法
The synthesis of 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide involves several steps, starting with the reaction of 2-chlorobenzylamine and 4-chlorobenzenesulfonyl chloride to form the intermediate 2-chlorobenzyl-(4-chlorophenyl)sulfonamide. This intermediate is then reacted with 3-(trifluoromethyl)phenylacetic acid to form 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide.
科学研究应用
2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has been extensively studied in preclinical models for its potential use in the treatment of B-cell malignancies. It has been shown to be effective in inhibiting BTK activity and inducing apoptosis in B-cell lymphoma cells. 2-{(2-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide has also demonstrated synergy with other anti-cancer agents, such as venetoclax and lenalidomide, in preclinical models.
属性
分子式 |
C22H17Cl2F3N2O3S |
|---|---|
分子量 |
517.3 g/mol |
IUPAC 名称 |
2-[(2-chlorophenyl)methyl-(4-chlorophenyl)sulfonylamino]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C22H17Cl2F3N2O3S/c23-17-8-10-19(11-9-17)33(31,32)29(13-15-4-1-2-7-20(15)24)14-21(30)28-18-6-3-5-16(12-18)22(25,26)27/h1-12H,13-14H2,(H,28,30) |
InChI 键 |
SNNBLYDCAKSCFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C(=C1)CN(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-methoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286215.png)
![2-{(4-bromobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B286216.png)
![ethyl (5E)-5-[(2,5-dimethoxyphenyl)methylidene]-2-methyl-4-oxo-1H-pyrrole-3-carboxylate](/img/structure/B286220.png)
![2-[(4-fluorobenzyl)(phenylsulfonyl)amino]-N-(4-isopropylphenyl)acetamide](/img/structure/B286221.png)
![N-(3-bromophenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B286222.png)


![(5E)-1-(3-fluorophenyl)-5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B286225.png)
![ethyl 4-(3-{(E)-[2,4-dioxo-3-(propan-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B286227.png)
![(5E)-5-[(4-bromothiophen-2-yl)methylidene]-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B286229.png)

![5-{[5-(4-Fluorophenyl)-2-furyl]methylene}-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B286234.png)

![{2-Chloro-6-ethoxy-4-[(3-isopropyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B286236.png)